
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C26H22FNO4 and its molecular weight is 431.463. The purity is usually 95%.
BenchChem offers high-quality (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups, showcasing its significance in synthetic chemistry, particularly in the synthesis of complex molecules like octathymidylic acid fragments. The Fmoc group's removal is conveniently achieved with triethylamine, demonstrating its utility in preserving sensitive functionalities during synthetic procedures (Gioeli & Chattopadhyaya, 1982).
Aromatic Polyamides Synthesis
The compound is also involved in the synthesis of new diphenylfluorene-based aromatic polyamides. These polymers exhibit remarkable solubility, mechanical properties, and thermal stability, suggesting its utility in materials science for the development of high-performance polymers (Hsiao, Yang, & Lin, 1999).
Fluorescence Studies
It contributes to the study of carbon dots with high fluorescence quantum yields, where the fluorescence originates from organic fluorophores. This research expands the application of carbon dots in bioimaging and sensing, highlighting the compound's role in developing fluorescent materials (Shi et al., 2016).
Scintillation Solutes
The compound's derivatives have been evaluated as primary liquid scintillation solutes, indicating its potential in nuclear medicine and biochemical assays where scintillation counting is employed for the detection and quantification of radioactivity (Barnett et al., 1960).
N-Substituted Hydroxamic Acids Synthesis
Its derivatives have been used for the facile synthesis of structurally diverse N-substituted hydroxamic acids, showcasing its importance in synthetic organic chemistry, especially in the development of pharmacologically active compounds (Mellor & Chan, 1997).
properties
IUPAC Name |
(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)23-13-14-24(25(29)30)28(23)26(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,29,30)/t23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOQHHGBOIRSFD-ZEQRLZLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

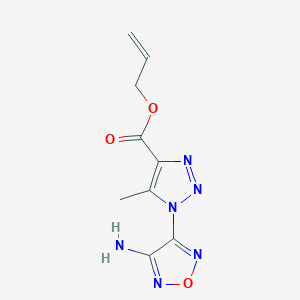
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2630844.png)
![8-(3-((4-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630845.png)
![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B2630848.png)
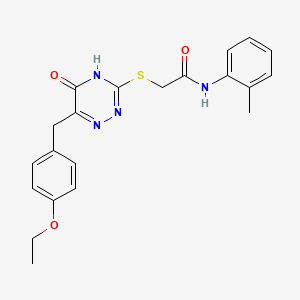
![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2630851.png)

![[3-(2-Hydroxyethyl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B2630856.png)
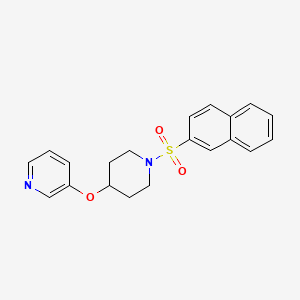
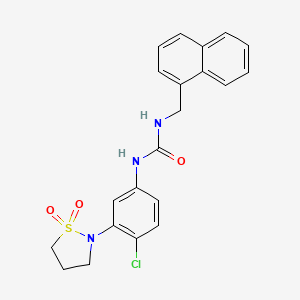

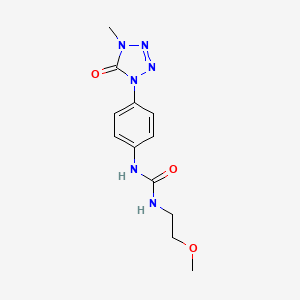
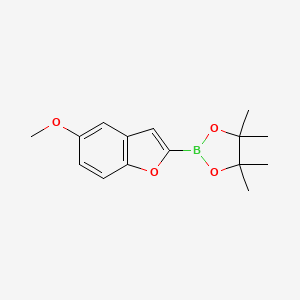
![2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2630866.png)